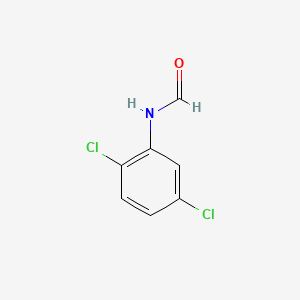

N-(2,5-Dichlorophenyl)formamide

Description

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBVPDCDRKNIFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064435 | |

| Record name | Formamide, N-(2,5-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-55-0 | |

| Record name | N-(2,5-Dichlorophenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide, N-(2,5-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formyl-2,5-dichloranilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-(2,5-dichlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N-(2,5-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,5-dichlorophenyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,5-Dichlorophenyl)formamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHP5GX8YER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a. Dichlorophenyl Isomers

- N-(3,5-Dichlorophenyl)formamide: Shares the same molecular formula but differs in chlorine positions (3,5- vs. 2,5-). 13C NMR data for the 3,5-isomer () suggests distinct electronic environments due to altered resonance effects .

- N-(2,4-Dichlorophenyl)formamide : The asymmetric substitution may lead to different dipole moments and solubility profiles compared to the symmetric 2,5-isomer.

b. Mono-Chlorinated Analogs

Functional Group Variations

a. Sulfonamide Derivatives

- N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide: This sulfonamide (C₁₃H₁₁Cl₂NO₂S, MW 332.26 g/mol) exhibits gauche torsions in the C–SO₂–NH–C segment (torsion angle: 62.1°), with intramolecular N–H···Cl hydrogen bonds stabilizing its crystal structure . In contrast, formamides rely on N–H···O hydrogen bonds, which may result in different packing efficiencies.

b. Naphthamide and Pyrazole Derivatives

- N-(2,5-Dichlorophenyl)-1-naphthamide : The larger naphthalene system increases molecular weight (316.18 g/mol) and density (1.397 g/cm³) compared to the formamide, enhancing lipophilicity .

- 5-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide : Incorporation of a trifluoromethyl group and pyrazole ring introduces steric bulk and electronic diversity, impacting biological activity .

Substituent Electronic Nature

- N-(2,5-Dimethoxyphenyl)formamide : Methoxy groups are electron-donating, increasing the electron density on the aromatic ring and altering solubility in polar solvents compared to the electron-deficient dichloro analog .

- N-(4-Fluorophenyl)formamide : Fluorine’s strong electronegativity and smaller size may enhance metabolic stability relative to chlorine .

Physicochemical and Structural Data

Key Research Findings

- Synthetic Efficiency : PEG-400 catalyzed formylation () achieves high yields for halogenated formamides, with reaction times influenced by substituent electronic effects .

- Crystallography : Sulfonamide derivatives (e.g., ) exhibit distinct torsional angles and hydrogen-bonding patterns compared to formamides, impacting their solid-state stability .

- Biological Relevance : Pyrazole-carboxamide derivatives () demonstrate the role of the 2,5-dichlorophenyl group in enhancing binding affinity to biological targets, likely due to its hydrophobic and steric profile .

Preparation Methods

Formylation of 2,5-Dichloroaniline Using Formic Acid/Formamide (Leuckart-Type Reaction)

One of the classical and efficient methods to prepare N-(2,5-Dichlorophenyl)formamide is the direct formylation of the corresponding aromatic amine (2,5-dichloroaniline) using formamide and formic acid under heating conditions. This method is a variant of the Leuckart reaction, where formamide acts as both the solvent and formyl donor.

- Procedure : 2,5-Dichloroaniline is reacted with an excess of formamide and a catalytic amount of formic acid. The mixture is heated to temperatures around 180–200 °C for a short duration (1–10 minutes) under reflux or in a sealed vessel to facilitate the formylation.

- Reaction Conditions : Molar ratios typically range from 1:6 to 1:20 (amine to formamide) and 1:5 to 1:20 (formic acid to formamide) to optimize yield and reaction completeness.

- Isolation : After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried and concentrated to yield this compound.

- Yields : Reported yields for similar aromatic formamides range from 70% to quantitative, indicating high efficiency.

This method benefits from operational simplicity and scalability, suitable for industrial applications. It also avoids the use of harsh reagents and provides good selectivity for the formamide product.

Vilsmeier–Haack Formylation Using Phosphorus Oxychloride and N,N-Dimethylformamide

Another widely used approach for synthesizing aromatic formamides involves the Vilsmeier–Haack reagent, generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).

- Procedure : POCl3 is added dropwise to cooled DMF (0–10 °C) to form the reactive Vilsmeier complex. Then, 2,5-dichloroaniline or its derivatives are introduced to this mixture. The reaction is stirred at elevated temperatures (typically 70–80 °C) for several hours.

- Mechanism : The Vilsmeier reagent acts as a formylating agent, converting the amine into the corresponding formamide through electrophilic substitution.

- Workup : The reaction mixture is quenched with ice water, neutralized with sodium hydroxide, and extracted with ethyl acetate. Drying and concentration yield the crude formamide, which can be purified by chromatography.

- Yields and Purity : This method provides moderate to good yields (60–80%) with high purity, suitable for sensitive substrates.

This approach is advantageous for substrates that are less reactive under direct formylation and allows better control over reaction conditions.

Amidination via Hexamethyldisilazane-Mediated Synthesis Using DMF as C1 Source

A more recent and innovative method involves the use of hexamethyldisilazane (HMDS) in the presence of N,N-dimethylformamide as a carbon source to generate formamides.

- Procedure : HMDS reacts with DMF to form an intermediate (N,N-dimethylformimidamide), which then transfers the formyl group to the aromatic amine.

- Advantages : This method offers operational simplicity, mild conditions, and high efficiency, with structural diversity in the products formed.

- Applicability : Although demonstrated primarily for various amines, this method can be adapted for 2,5-dichloroaniline to afford this compound with favorable yields.

This method represents a modern alternative to classical formylation, with potential for improved selectivity and environmental benefits.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Typical Yield | Notes |

|---|---|---|---|---|

| Leuckart-type formylation | 2,5-Dichloroaniline, formamide, formic acid; 180–200 °C, 1–10 min | Simple, scalable, high yield | 70–100% | Requires high temperature |

| Vilsmeier–Haack formylation | POCl3, DMF; 0–10 °C addition, then 70–80 °C for hours | Controlled, good purity | 60–80% | Sensitive to moisture |

| HMDS-mediated amidination | HMDS, DMF, amine; mild conditions | Mild, efficient, diverse substrates | Moderate to high | Newer method, less common |

| Chlorination + formylation | Chlorinating agents (SOCl2, sulfuryl chloride), followed by formylation | Multi-step, complex | Variable | Less direct, more side products |

Research Findings and Analytical Data

- Reaction Monitoring : Thin-layer chromatography (TLC) is commonly used to monitor reaction progress in all methods.

- Purification : Extraction with ethyl acetate and drying over sodium sulfate is standard; column chromatography is applied for further purification.

- Characterization : NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry confirm structure and purity.

- Yields : The Leuckart-type reaction and Vilsmeier–Haack methods consistently produce yields above 70%, with some reports of quantitative yields under optimized conditions.

Q & A

Q. What computational tools predict the pharmacokinetic profiles of dichlorophenyl formamides?

- Methodological Answer :

- ADMET Prediction : Software like SwissADME estimates absorption, distribution, and toxicity. Key parameters include logP (lipophilicity) and topological polar surface area (TPSA) .

- Molecular Dynamics (MD) Simulations : Simulate membrane permeability (e.g., blood-brain barrier penetration) using CHARMM or GROMACS force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.